Chloracyzine
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Overview
Description
Chloracyzine is a drug produced a decrease in myocardial oxygen consumption accompanied by a reduction in coronary blood flow preceded by transient coronary dilatation. Chloracyzine produced an insignificant increase in arterial pressure; heart rate increased slightly in the open-chest experiments but not in the isolated heart. It is suggested that reduced oxygen uptake after chloracyzine is realized through improved efficiency in the use of oxygen.
Scientific Research Applications
Myocardial Oxygen Consumption
Chloracyzine has been studied for its effects on myocardial oxygen consumption. Research by Kisin (1976) found that chloracyzine leads to decreased myocardial oxygen consumption, which is associated with a reduction in coronary blood flow. This effect suggests an improvement in the efficiency of oxygen use by the myocardium.
Blood Flow and Oxygen Tension in Brain
Another study focused on the impact of chloracyzine on local blood flow and oxygen tension in the brain. Saratikov & Dmitrienko (1975) observed that chloracyzine, along with other vasodilators, significantly increases both the total and local blood flow in the brain, often leading to higher oxygen tension in arterial blood and cerebral tissue.
Pharmacological Properties
There are also general studies on the pharmacological properties of compounds similar to chloracyzine. For example, a study by Salzman, Moran, & Brodie (1955) delved into the metabolic fate and pharmacological properties of chlorpromazine, a drug with similarities to chloracyzine.
properties
CAS RN |
800-22-6 |
---|---|
Product Name |
Chloracyzine |
Molecular Formula |
C19H21ClN2OS |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
OTEKOJQFKOIXMU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM HEXANE OR ETHER |
melting_point |
109.0 °C 108-110 °C |
Other CAS RN |
68-36-0 |
Pictograms |
Corrosive; Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1045-82-5 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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